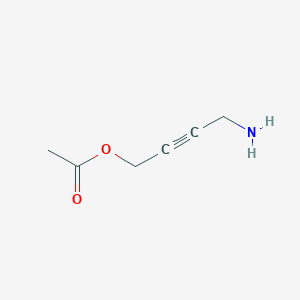

4-aminobut-2-ynyl acetate

CAS No.:

Cat. No.: VC14055001

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO2 |

|---|---|

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 4-aminobut-2-ynyl acetate |

| Standard InChI | InChI=1S/C6H9NO2/c1-6(8)9-5-3-2-4-7/h4-5,7H2,1H3 |

| Standard InChI Key | ABALYCHEJYLXAU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC#CCN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a but-2-ynyl backbone with an amine group (-NH₂) at the fourth carbon and an acetate ester (-OAc) at the first carbon. Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol. The triple bond between carbons 2 and 3 introduces significant electronic strain, influencing its reactivity in cycloaddition and nucleophilic substitution reactions.

Key Structural Features:

-

Terminal alkyne: Enables participation in click chemistry (e.g., Huisgen cycloaddition).

-

Primary amine: Provides a site for Schiff base formation or peptide coupling.

-

Acetate ester: Enhances solubility in polar solvents and modulates hydrolysis kinetics.

Spectroscopic Characteristics

Theoretical predictions based on density functional theory (DFT) suggest distinct spectral signatures:

-

IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), ~2100 cm⁻¹ (C≡C), and ~1740 cm⁻¹ (C=O).

-

NMR:

-

¹H NMR: δ 1.8–2.1 ppm (acetyl methyl), δ 2.5–3.0 ppm (protons adjacent to triple bond), δ 4.1–4.3 ppm (methylene near ester).

-

¹³C NMR: δ 70–80 ppm (sp-hybridized carbons), δ 170–175 ppm (carbonyl carbon).

-

Synthesis and Manufacturing

Laboratory-Scale Preparation

A plausible synthetic route involves three stages:

Step 1: Synthesis of 4-Aminobut-2-yn-1-ol

-

Alkyne formation: Propargyl bromide undergoes nucleophilic substitution with ammonia under high pressure to yield 4-aminobut-2-yn-1-ol .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Step 2: Acetylation Reaction

The alcohol group is acetylated using acetic anhydride in the presence of pyridine:

Yield: ~65–75% under anhydrous conditions.

Industrial Scalability Challenges

-

Triple bond instability: High temperatures during batch processing may promote polymerization.

-

Amine protection: Requires temporary protection (e.g., Boc groups) to prevent side reactions during acetylation.

Reactivity and Functionalization

Nucleophilic Substitution

The terminal alkyne acts as a strong nucleophile. Example reactions:

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC): Forms triazole derivatives for drug discovery .

-

Sonogashira coupling: Cross-couples with aryl halides to generate conjugated enynes.

Hydrolysis Kinetics

The acetate ester undergoes pH-dependent hydrolysis:

-

Acidic conditions: Slow cleavage (half-life >24 hrs at pH 3).

-

Basic conditions: Rapid deacetylation (half-life <1 hr at pH 10).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume